molecular formula C21H18ClN3OS B3007647 4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105211-89-9

4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B3007647
CAS RN: 1105211-89-9
M. Wt: 395.91
InChI Key: RFQVPJAUEDVDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The papers provided do not directly discuss this specific compound but offer insights into the synthesis, structure, and reactivity of related pyrazole compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the preparation of pyrazolo[5,1-c][1,4]benzoxazines involves an intramolecular [3+2] cycloaddition reaction of hydrazonium chlorides with alkenes . Similarly, the synthesis of 4-(alkyl)pyrazoles is described using a two-step method involving the reaction between organyl diethylacetals and the Vilsmeier reagent, followed by a reaction with hydrazine monohydrogenchloride . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applicable to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as single-crystal X-ray diffraction (XRD), IR-NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies provide detailed information on the geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the properties and reactivity of the compounds. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are also investigated to predict the behavior of molecules in chemical reactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. For example, pyrazoloylhydroximoyl chloride can react with different amines and active methylene compounds to yield quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, and other derivatives . The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-donating or withdrawing groups, which can be inferred from MEP and FMO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the 4-(phenyl)pyrazole derivative was found to have markedly lower solubility in common organic solvents due to the coplanarity of the phenyl and pyrazolyl groups and the presence of intermolecular CH–π interactions . These properties are essential for the practical application of these compounds in pharmaceuticals and other industries.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is synthesized through various methods, involving reactions of chloropyrazolo[1,5-а]pyrazines with hydrazine hydrate and subsequent combinations with different compounds (Tsizorik et al., 2018). Additionally, the creation of derivatives like 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings is possible through these syntheses (Tsizorik et al., 2018).

Biological and Medicinal Applications

  • Antiviral Activity : Certain derivatives of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, which are chemically related to this compound, have shown significant anti-influenza A virus activities, particularly against the H5N1 subtype (Hebishy et al., 2020).
  • Antitumor Properties : The synthesis of compounds like 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, related to the discussed chemical, has shown marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting potential antitumor activities (Jin Liu et al., 2020).

Pharmaceutical Chemistry

  • Synthetic Versatility : The chemical structure of this compound offers a platform for developing various derivatives. This adaptability in synthesis allows for the exploration of diverse pharmaceutical applications, as seen in the creation of multiple derivatives with potential antiviral and antitumor properties (Tsizorik et al., 2018).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can depend on their intended use. For example, in the context of their use as explosives, these compounds can exhibit superior detonation performance .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with pyrazolo[1,5-a]pyrimidines can depend on the specific compound and how it’s handled. Some compounds in this class are being explored for use as heat-resistant explosives, which would entail certain safety considerations .

Future Directions

Research into pyrazolo[1,5-a]pyrimidines is ongoing, with potential applications in various fields. This includes the development of novel energetic materials with admirable molecular stability .

properties

IUPAC Name

4-benzylsulfanyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-2-26-20-9-8-16(12-17(20)22)18-13-19-21(23-10-11-25(19)24-18)27-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQVPJAUEDVDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.